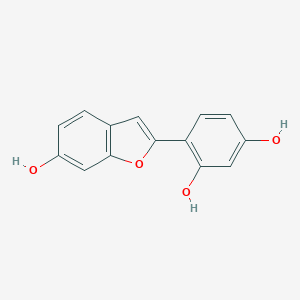

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Beschreibung

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran has been reported in Hedysarum polybotrys, Lespedeza cyrtobotrya, and Lespedeza homoloba with data available.

Eigenschaften

IUPAC Name |

4-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-9-3-4-11(12(17)6-9)14-5-8-1-2-10(16)7-13(8)18-14/h1-7,15-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHKMDWFVHCCRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=C2)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran: A Technical Guide to Its Natural Origins and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing, biological activity, and isolation of the benzofuran derivative, 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Sources

The primary documented natural source of this compound is the roots of Erythrina herbacea .[1][2] This flowering plant, belonging to the Leguminosae family, is commonly known as the Eastern Coralbean, Cherokee Bean, or Red Cardinal.

Biological Activity

The principal reported biological activity of this compound is its antibacterial action against Methicillin-Resistant Staphylococcus aureus (MRSA) .[1] Research has identified this compound as a constituent of Erythrina herbacea with notable efficacy against this multidrug-resistant pathogen.

Quantitative Data

While the primary research by Tanaka et al. establishes the antibacterial activity of this compound, the publicly available abstract does not specify the minimum inhibitory concentration (MIC) values. However, it is highlighted as one of the known compounds isolated alongside two new potent antibacterial agents.

| Compound | Target Organism | Reported Activity |

| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | Antibacterial |

Experimental Protocols

The following is a generalized experimental protocol for the isolation of this compound from the roots of Erythrina herbacea, based on standard methodologies for the separation of phenolic compounds from plant materials. The specific details are derived from the work of Tanaka et al., though the full, detailed protocol from the original publication was not accessible.

Extraction and Isolation Workflow

The isolation of this compound from the roots of Erythrina herbacea typically involves a multi-step process of extraction and chromatographic purification.

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodologies

Plant Material Preparation: The roots of Erythrina herbacea are collected, washed, air-dried, and then ground into a fine powder to maximize the surface area for solvent extraction.

Extraction: The powdered root material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature over an extended period. This process is often repeated multiple times to ensure the complete extraction of secondary metabolites.

Fractionation: The resulting crude extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. The biologically active fractions, as determined by preliminary screening, are selected for further purification. The benzofuran is expected to be present in the ethyl acetate fraction.

Chromatographic Purification: The ethyl acetate fraction is subjected to multiple chromatographic steps to isolate the target compound. This typically begins with column chromatography over silica gel, eluting with a gradient of solvents (e.g., a hexane-ethyl acetate mixture). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Postulated Mechanism of Antibacterial Action

While the specific signaling pathway for the antibacterial action of this compound against MRSA has not been detailed, the mechanism of action for 2-arylbenzofurans against bacteria is often attributed to the disruption of the bacterial cell membrane.

Caption: Postulated mechanism of antibacterial action for 2-arylbenzofurans against MRSA.

This proposed mechanism involves the hydrophobic benzofuran core inserting into the lipid bilayer of the bacterial cell membrane. This interaction disrupts the membrane integrity, leading to increased permeability, leakage of essential intracellular components such as ions and metabolites, and ultimately, bacterial cell death. Further research is required to elucidate the precise molecular interactions and any specific protein targets that may be involved in the antibacterial activity of this particular compound.

References

Synthesis of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran, a naturally occurring benzofuran with potential biological activity. Due to the absence of a direct, published synthesis for this specific molecule, this guide outlines a rational, multi-step approach based on established methodologies for the synthesis of analogous 2-arylbenzofuran derivatives. The proposed route involves the protection of hydroxyl groups, a core Wittig-based benzofuran annulation, and subsequent deprotection to yield the target compound. This document includes detailed, though theoretical, experimental protocols, tabulated quantitative data based on analogous reactions, and a visual representation of the synthetic workflow to aid researchers in the practical synthesis of this and structurally related compounds.

Introduction

This compound is a natural product isolated from Erythrina herbacea. Benzofuran derivatives are a significant class of heterocyclic compounds that are scaffolds in many biologically active molecules and approved drugs. Their wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities, makes them attractive targets for synthetic and medicinal chemists. This guide details a feasible synthetic strategy for this compound to enable further investigation of its therapeutic potential.

Proposed Synthetic Pathway

The proposed synthesis commences with the protection of the hydroxyl groups of the commercially available starting materials, 2,5-dihydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde, to prevent unwanted side reactions and direct the regioselectivity of the core benzofuran-forming step. An intramolecular Wittig reaction is proposed for the construction of the benzofuran ring, a versatile and widely used method for this purpose. The synthesis concludes with a deprotection step to yield the final product.

Logical Flow of the Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar transformations and may require optimization for this specific synthetic sequence.

Step 1: Protection of Hydroxyl Groups

1a: Synthesis of 2,5-bis(methoxymethoxy)benzaldehyde

To a solution of 2,5-dihydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added N,N-diisopropylethylamine (DIPEA) (2.5 eq). Chloromethyl methyl ether (MOM-Cl) (2.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

1b: Synthesis of 1-(bromomethyl)-2,4-bis(methoxymethoxy)benzene

To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous DCM at 0 °C is added DIPEA (2.5 eq) followed by the dropwise addition of MOM-Cl (2.2 eq). The mixture is stirred at room temperature for 12 hours. After quenching with saturated aqueous ammonium chloride, the product is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting protected benzaldehyde is then dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Sodium borohydride (1.1 eq) is added portion-wise, and the reaction is stirred for 2 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude alcohol is dissolved in anhydrous DCM, and triphenylphosphine dibromide (1.2 eq) is added. The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Synthesis of the Phosphonium Salt

To a solution of 1-(bromomethyl)-2,4-bis(methoxymethoxy)benzene (1.0 eq) in anhydrous toluene is added triphenylphosphine (1.1 eq). The mixture is heated to reflux for 18 hours. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold toluene, and dried under vacuum to yield the desired phosphonium salt.

Step 3: Wittig Reaction and Benzofuran Formation

The phosphonium salt (1.1 eq) is suspended in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the resulting deep red solution is stirred for 1 hour at -78 °C. A solution of 2,5-bis(methoxymethoxy)benzaldehyde (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-(2,4-bis(methoxymethoxy)phenyl)-6-(methoxymethoxy)benzofuran.

Step 4: Deprotection

To a solution of the protected benzofuran (1.0 eq) in methanol is added a catalytic amount of concentrated hydrochloric acid. The mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

Quantitative Data

The following tables provide expected quantitative data for the synthesis, based on reported yields and spectroscopic data for structurally analogous compounds.

Table 1: Summary of Reaction Yields

| Step | Product | Expected Yield (%) |

| 1a | 2,5-bis(methoxymethoxy)benzaldehyde | 85-95 |

| 1b | 1-(bromomethyl)-2,4-bis(methoxymethoxy)benzene | 70-80 |

| 2 | [2,4-bis(methoxymethoxy)benzyl]triphenylphosphonium bromide | 90-98 |

| 3 | 2-(2,4-bis(methoxymethoxy)phenyl)-6-(methoxymethoxy)benzofuran | 60-75 |

| 4 | This compound | 80-90 |

Table 2: Spectroscopic Data for this compound

| Data Type | Expected Values |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | ~9.8-10.2 (br s, 3H, -OH), ~7.5-7.7 (m, 2H, Ar-H), ~7.2-7.4 (m, 2H, Ar-H), ~6.8-7.0 (m, 2H, Ar-H), ~6.4-6.6 (m, 1H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | ~160-155, ~150-145, ~130-120, ~115-105 |

| Mass Spec. (ESI-MS) m/z | [M+H]⁺ calculated for C₁₄H₁₁O₄: 243.06; found: 243.xx |

| FT-IR (KBr), ν (cm⁻¹) | ~3600-3200 (br, O-H), ~1600, ~1500, ~1450 (C=C, aromatic) |

Conclusion

This technical guide presents a viable and detailed synthetic strategy for this compound. The proposed pathway utilizes well-established synthetic transformations, providing a solid foundation for researchers to produce this natural product for further biological and pharmacological evaluation. The provided experimental protocols and expected quantitative data serve as a valuable resource for the practical implementation of this synthesis in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve optimal yields and purity.

An In-depth Technical Guide to the Chemical Properties of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran is a naturally occurring phenolic compound that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical characteristics, spectral data, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound, a member of the benzofuran class of compounds, possesses a molecular structure characterized by a benzofuran core substituted with two hydroxyl groups on a phenyl ring and one hydroxyl group on the benzofuran moiety. This compound is also known by its IUPAC name, 4-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol.

| Property | Value | Source |

| IUPAC Name | 4-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol | [1] |

| Synonyms | This compound | [2][3][4] |

| CAS Number | 67736-22-5 | [2] |

| Molecular Formula | C₁₄H₁₀O₄ | [1][2] |

| Molecular Weight | 242.23 g/mol | [2][3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Predicted mass spectrometry data provides theoretical m/z values for various adducts of the molecule, which are crucial for its identification in mass spectrometric analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 243.06518 |

| [M+Na]⁺ | 265.04712 |

| [M-H]⁻ | 241.05062 |

| [M+NH₄]⁺ | 260.09172 |

| [M+K]⁺ | 281.02106 |

| [M+H-H₂O]⁺ | 225.05516 |

| [M+HCOO]⁻ | 287.05610 |

| [M+CH₃COO]⁻ | 301.07175 |

| [M+Na-2H]⁻ | 263.03257 |

| [M]⁺ | 242.05735 |

| [M]⁻ | 242.05845 |

Data obtained from predicted mass spectrometry analysis.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental UV-Vis spectral data for this compound is not currently available.

Infrared (IR) Spectroscopy

Experimental IR spectral data for this compound is not currently available.

Experimental Protocols

Isolation from Natural Sources

This compound has been isolated from the roots of Erythrina herbacea.[2][3] While a detailed, step-by-step protocol for its isolation is not explicitly described in the available literature, general methods for the isolation of natural products from plant materials would be applicable. A typical workflow for such an isolation is outlined below.

Caption: General workflow for the isolation of natural products.

Chemical Synthesis

Biological Activity and Potential Signaling Pathways

Antibacterial Activity

This compound has been identified as an antibacterial agent.[2] It has shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[2]

Mechanism of Action: The precise mechanism of its antibacterial action has not been fully elucidated. However, many phenolic compounds exert their antimicrobial effects through various mechanisms, including:

-

Disruption of the cell membrane: Altering the permeability of the bacterial cell membrane, leading to the leakage of intracellular components.

-

Inhibition of nucleic acid synthesis: Interfering with the replication and transcription of bacterial DNA and RNA.

-

Inhibition of protein synthesis: Binding to ribosomes and inhibiting the translation process.

-

Inhibition of enzyme activity: Acting as inhibitors for essential bacterial enzymes.

Further research is required to determine the specific mode of action of this compound.

Potential Signaling Pathway Involvement

The direct impact of this compound on specific signaling pathways has not been reported. However, as a flavonoid-like molecule, it may potentially modulate various cellular signaling cascades that are often influenced by other members of this class. Flavonoids are known to interact with a multitude of signaling pathways, including those involved in inflammation, oxidative stress, and cell proliferation.

Caption: Potential signaling pathways modulated by flavonoids.

It is important to emphasize that these are hypothetical interactions based on the activities of structurally related compounds. Specific experimental validation is necessary to confirm the involvement of this compound in these or any other signaling pathways.

Conclusion

This compound is a natural product with established antibacterial activity. While its basic chemical identity is known, a significant amount of experimental data regarding its physicochemical properties, detailed spectral characteristics, and a definitive understanding of its biological mechanism of action and interaction with cellular signaling pathways is still lacking. This technical guide highlights the current state of knowledge and underscores the areas where further research is needed to fully unlock the therapeutic potential of this promising compound. The information provided serves as a foundational resource for scientists and researchers dedicated to the advancement of drug discovery and development.

References

CAS 67736-22-5 spectroscopic data

An In-depth Technical Guide on the Spectroscopic Data of CAS 67736-22-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound with CAS number 67736-22-5, identified as 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide combines predicted data, information from commercial suppliers, and analysis of structurally similar compounds to offer a robust understanding of its spectroscopic characteristics. The document also touches upon its known biological activity and provides a procedural framework for its characterization.

Introduction

This compound is a natural product that has been isolated from the roots of Erythrina herbacea.[1] It belongs to the class of benzofurans, a group of heterocyclic compounds with a wide range of biological activities. This compound has garnered interest due to its potential antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Accurate spectroscopic data is paramount for its unambiguous identification, quality control, and further research and development. This guide aims to consolidate the available information to serve as a valuable resource for researchers in the field.

Chemical Structure and Properties

-

CAS Number: 67736-22-5

-

Chemical Name: this compound

-

Molecular Formula: C₁₄H₁₀O₄

-

Molecular Weight: 242.23 g/mol

-

Appearance: Typically a yellow powder.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Although a specific experimental spectrum for this compound is not publicly available, SpectraBase, a comprehensive spectral database, indicates the existence of a ¹³C NMR spectrum.[2] Based on the structure of this compound, the expected chemical shifts in both ¹H and ¹³C NMR are detailed below.

3.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran and dihydroxyphenyl rings, as well as the hydroxyl protons. The chemical shifts (δ) are predicted to be in the following ranges:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic Protons | 6.5 - 8.0 | m | - |

| Hydroxyl Protons | 4.0 - 10.0 | br s | - |

3.1.2. Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 155 - 165 |

| Aromatic C=C | 100 - 150 |

| Aromatic C-H | 100 - 130 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl and aromatic functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Phenolic) | Stretching | 1150 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While an experimental mass spectrum is not available, predicted data from PubChem suggests the following accurate mass and collision cross-section values.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 243.0652 |

| [M+Na]⁺ | 265.0471 |

| [M-H]⁻ | 241.0506 |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound would typically involve the following steps.

Sample Preparation

-

NMR Spectroscopy: The compound (typically 1-5 mg) would be dissolved in a deuterated solvent such as DMSO-d₆ or Methanol-d₄. Tetramethylsilane (TMS) is commonly used as an internal standard.

-

IR Spectroscopy: A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

Mass Spectrometry: The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via an appropriate ionization source such as electrospray ionization (ESI).

The general workflow for spectroscopic analysis is illustrated in the following diagram:

Biological Activity and Potential Signaling Pathways

This compound has been identified as an antibacterial agent, showing activity against methicillin-resistant Staphylococcus aureus (MRSA). The precise mechanism of action and the signaling pathways involved have not been fully elucidated in the available literature. However, many natural phenolic compounds exert their antimicrobial effects through various mechanisms.

A hypothetical signaling pathway for the antibacterial action of this compound might involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The relationship between the compound and its potential cellular targets is depicted below.

Conclusion

This technical guide provides a summary of the known and predicted spectroscopic data for CAS 67736-22-5, this compound. While experimentally obtained spectra are not widely available, the information presented here, derived from its chemical structure and data from related compounds, offers a valuable starting point for researchers. The established antibacterial activity of this compound suggests its potential as a lead for the development of new therapeutic agents. Further investigation is warranted to fully characterize its spectroscopic properties and elucidate its mechanism of antibacterial action.

References

The Biological Activity of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran is a polyphenolic compound belonging to the benzofuran class of natural products. Isolated from the roots of Erythrina herbacea, this molecule has garnered interest for its potential biological activities.[1][2] This technical guide provides a comprehensive overview of the currently available scientific information regarding the biological effects of this compound, with a focus on its potential therapeutic applications. Due to the limited specific research on this exact compound, this guide also incorporates relevant data from closely related benzofuran derivatives to provide a broader context for its potential mechanisms of action.

Antibacterial Activity

Initial studies have identified this compound as possessing antibacterial properties. Specifically, it has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen responsible for numerous infections.[1] This finding suggests a potential role for this compound in the development of new antimicrobial agents to combat antibiotic-resistant bacteria.

Potential Anticancer Properties of Related Compounds

While direct evidence for the anticancer activity of this compound is limited, extensive research on structurally similar benzofuran derivatives suggests this is a promising area for investigation. A notable example is 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1][3]thiazin-4-one (DPBT), a synthetic derivative that has shown significant anti-proliferative effects in human colon adenocarcinoma cell lines (HT-29 and LS180).[3][4][5]

Quantitative Data on DPBT Anticancer Activity

| Cell Line | Assay | IC50 Value (µM) | Exposure Time (h) | Reference |

| HT-29 | MTT | 152.2 | 72 | [3] |

| LS180 | MTT | 65.43 | 72 | [3] |

| HT-29 | MTT | 40.81 | 96 | [3] |

| LS180 | MTT | 29.60 | 96 | [3] |

These studies on DPBT indicate that the 2-(2,4-dihydroxyphenyl) moiety is a key pharmacophore that may contribute to the anticancer potential of this class of compounds.

Potential Anti-inflammatory and Antioxidant Effects

Benzofuran derivatives are widely recognized for their anti-inflammatory and antioxidant properties.[6][7][8] The phenolic hydroxyl groups present in this compound are characteristic features of many antioxidant compounds, suggesting it may act as a free radical scavenger.[9]

Studies on other benzofurans have demonstrated their ability to inhibit key inflammatory mediators. For instance, certain 2-arylbenzofurans have been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[7]

Potential as a Tyrosinase Inhibitor

The 2,4-dihydroxyphenyl structural motif is a well-known feature in many potent tyrosinase inhibitors.[10][11][12] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders.[13][14] The presence of this moiety in this compound suggests its potential as a tyrosinase inhibitor, although direct experimental evidence is currently lacking.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the activities of related compounds, the following methodologies would be relevant for future investigations.

Antibacterial Susceptibility Testing

Broth Microdilution Assay: This method is commonly used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., MRSA) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of the Compound: The test compound is serially diluted in a multi-well plate containing appropriate growth medium.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension and the plate is incubated under optimal conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell Viability and Cytotoxicity Assays

MTT Assay: This colorimetric assay is a standard method for assessing cell metabolic activity and is often used to measure cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HT-29, LS180) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 or 96 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated.

Cell Cycle Analysis

Flow Cytometry with Propidium Iodide (PI) Staining: This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed.

-

Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A and stained with propidium iodide, which intercalates with DNA.

-

Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer, and the percentage of cells in the G0/G1, S, and G2/M phases is determined.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, studies on the related compound DPBT provide insights into potential mechanisms. The anti-proliferative action of DPBT in LS180 colon cancer cells has been attributed to cell cycle arrest in the G1 phase.[4] This arrest is mediated by the up-regulation of the cyclin-dependent kinase inhibitor p27KIP1 and the down-regulation of cyclin D1 and CDK4 proteins.[4]

Hypothesized Cell Cycle Arrest Pathway for Benzofuran Derivatives

Caption: Hypothesized G1 phase cell cycle arrest induced by benzofuran derivatives.

Experimental Workflow for Investigating Biological Activity

Caption: A general experimental workflow for evaluating the biological activities of the compound.

Conclusion and Future Directions

This compound is a natural product with demonstrated antibacterial activity against MRSA. While direct experimental data on its other biological effects are currently limited, the structural features of the molecule and the known activities of related benzofuran derivatives suggest its potential as an anticancer, anti-inflammatory, antioxidant, and tyrosinase-inhibiting agent.

Future research should focus on a comprehensive evaluation of the biological activities of this specific compound. This includes determining its IC50 values against a panel of cancer cell lines, quantifying its antioxidant and anti-inflammatory properties, and assessing its inhibitory activity against tyrosinase. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by this compound. Such investigations will be crucial in determining its potential for development as a novel therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 67736-22-5 [amp.chemicalbook.com]

- 3. Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1,3]thiazin-4-one on colon cells and its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4 H-benzofuro[3,2- d][1,3]thiazin-4-one on colon cells and its anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. actascientific.com [actascientific.com]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and study the analgesic and anti-inflammatory effects of rigid benzofurane 3, 4 dihydroxy chalcon (DHC) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 67736-22-5 | SCA73622 [biosynth.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran: A Potential Flavonoid-Related Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran, a naturally occurring benzofuran derivative isolated from the roots of Erythrina herbacea. While not a classical flavonoid, its structural and potential biosynthetic relationship places it within the broader class of flavonoid-related compounds, specifically as a 2-arylbenzofuran. This document details its chemical properties, known biological activities with a focus on its antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), and outlines relevant experimental protocols. The information presented is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound.

Introduction

This compound is a phenolic compound that has garnered interest due to its documented antibacterial properties.[1] Structurally, it possesses a benzofuran core substituted with two hydroxyl groups on the phenyl ring and one on the benzofuran moiety. Although it lacks the characteristic C6-C3-C6 backbone of traditional flavonoids, its 2-arylbenzofuran structure is biosynthetically related and often classified within the broader flavonoid family.[2][3][4] This guide will explore the available scientific data on this compound, presenting it in a structured format to facilitate further research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₄ | [1] |

| Molecular Weight | 242.23 g/mol | [1] |

| IUPAC Name | 4-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol | |

| CAS Number | 67736-22-5 | [1] |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature |

Biological Activity

The primary biological activity reported for this compound is its antibacterial effect, particularly against MRSA.[1] Benzofuran derivatives, in general, are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]

Antibacterial Activity

While a specific quantitative value for the Minimum Inhibitory Concentration (MIC) of this compound against MRSA is not available in the public domain, the initial discovery highlights its potential.[1] For context, other 2-arylbenzofurans have demonstrated significant antibacterial activity against various strains of MRSA, with MIC values often in the low microgram per milliliter range.[2][7] Further research is required to quantify the specific potency of the title compound.

Table 1: Antibacterial Activity of Structurally Related 2-Arylbenzofurans

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Chalcomoracin | MRSA | 0.78 | [7] |

| Six Hydrophobic 2-Arylbenzofurans | MRSA (10 strains) | MIC₈₀ = 3.13 | [2] |

| Cicerfuran | Bacillus subtilis | 25-100 | [8] |

| Cicerfuran | Pseudomonas syringae | 25-100 | [8] |

Note: This table provides data for related compounds to indicate the potential activity range of 2-arylbenzofurans and is not data for this compound itself.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly published. However, based on general methodologies for benzofuran synthesis and antimicrobial testing, the following workflows can be proposed.

Proposed Synthetic Workflow

A general approach to the synthesis of 2-arylbenzofurans can be adapted for this compound. One common method involves the coupling of a substituted phenol with a suitable building block to form the benzofuran ring system.[9][10]

Caption: Proposed general workflow for the synthesis of this compound.

A detailed, step-by-step protocol would require experimental optimization of reaction conditions, catalysts, and purification methods.

Antibacterial Susceptibility Testing Workflow

The antibacterial activity of the compound can be determined using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[11][12]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the compound.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, for the broader class of 2-arylbenzofurans and related phenolic compounds, several potential antibacterial mechanisms have been proposed. These include disruption of the bacterial cell membrane, inhibition of key enzymes involved in bacterial metabolism, and interference with bacterial DNA replication or protein synthesis. Further research is necessary to identify the specific molecular targets and signaling pathways affected by this compound.

Caption: Postulated mechanisms of antibacterial action for this compound.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of new antibacterial agents, particularly against challenging pathogens like MRSA. Its natural origin and structural similarity to flavonoids suggest a favorable preliminary safety profile, though this requires experimental verification.

Key areas for future research include:

-

Total Synthesis: Development of a robust and scalable synthetic route to enable further studies.

-

Quantitative Biological Evaluation: Comprehensive screening against a panel of clinically relevant bacteria and fungi to determine the full antimicrobial spectrum and potency (MIC values).

-

Cytotoxicity and Safety Profiling: In vitro and in vivo studies to assess the therapeutic index and potential off-target effects.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways to understand how the compound exerts its antibacterial effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and pharmacokinetic properties.

This technical guide provides a consolidated overview of the current knowledge on this compound. It is hoped that this information will stimulate further research into this and related compounds, ultimately leading to the development of novel and effective therapeutics.

References

- 1. Elucidation of potentially bioactive compounds from Erythrina herbacea- the Mamou plant - American Chemical Society [acs.digitellinc.com]

- 2. Antimicrobial activities of hydrophobic 2-arylbenzofurans and an isoflavone against vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Erythrina alkaloids: isolation and characterisation of alkaloids from seven erythrina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid - OAK Open Access Archive [oak.novartis.com]

- 10. researchgate.net [researchgate.net]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Potential of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in the pathophysiology of numerous diseases. This has driven the search for novel antioxidant compounds. 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran, a natural product isolated from the roots of Erythrina herbacea, represents a promising candidate for antioxidant activity due to its phenolic structure.[1] Benzofuran derivatives are known for their potential to scavenge free radicals and mitigate oxidative damage. This technical guide outlines the core methodologies and conceptual frameworks for evaluating the antioxidant potential of this compound. It provides detailed experimental protocols for key in vitro assays, guidance on data interpretation, and visualizations of relevant biochemical pathways and experimental workflows.

Introduction to Antioxidant Mechanisms

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of multiple hydroxyl groups on the benzofuran and phenyl moieties is a key structural feature that suggests significant radical-scavenging potential. The general mechanism involves the stabilization of free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage.

Quantitative Assessment of Antioxidant Activity

To quantify the antioxidant potential of this compound, a series of standardized in vitro assays are recommended. The results of these assays are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant capacity.

Table 1: Hypothetical Quantitative Antioxidant Data for this compound

| Assay Type | Radical/Oxidant | Standard Control | Hypothetical IC50 (µg/mL) of Test Compound | Hypothetical IC50 (µg/mL) of Standard |

| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | Ascorbic Acid | Data not available | Data not available |

| ABTS Radical Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Trolox | Data not available | Data not available |

Note: Specific experimental data for this compound is not currently available in published literature. This table serves as a template for data presentation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for common antioxidant assays that are suitable for evaluating this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to a yellow hydrazine is monitored spectrophotometrically.

Materials:

-

This compound (Test Compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic Acid or Trolox (Positive Control)

-

96-well microplate

-

Microplate reader (absorbance at ~517 nm)

Procedure:

-

Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Preparation of Test Compound and Standard: Prepare a stock solution of the test compound in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the standard antioxidant.

-

Assay Protocol:

-

To each well of a 96-well plate, add 100 µL of the diluted test compound or standard.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of radical scavenging activity is calculated using the following formula:

where Abs_control is the absorbance of the blank control and Abs_sample is the absorbance of the test compound/standard.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Materials:

-

This compound (Test Compound)

-

ABTS (7 mM)

-

Potassium persulfate (2.45 mM)

-

Ethanol or Phosphate Buffered Saline (PBS)

-

Trolox (Positive Control)

-

96-well microplate

-

Microplate reader (absorbance at ~734 nm)

Procedure:

-

Preparation of ABTS•+ Stock Solution:

-

Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of ABTS•+ Working Solution:

-

Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Preparation of Test Compound and Standard: Prepare serial dilutions of the test compound and Trolox in the appropriate solvent.

-

Assay Protocol:

-

Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

-

Add 10 µL of the diluted test compound or standard to the wells.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 6-10 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation of Scavenging Activity:

-

The percentage of inhibition is calculated using the same formula as in the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagrams

Caption: Workflow of the DPPH radical scavenging assay.

References

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran derivatives and analogs

An In-depth Technical Guide to 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran derivatives, particularly the 2-arylbenzofuran scaffold, represent a class of heterocyclic compounds with significant and diverse pharmacological activities. The specific substitution pattern of hydroxyl groups, as seen in this compound and its analogs, has been shown to be crucial for their biological functions. These compounds have garnered considerable attention for their potential as therapeutic agents in a range of diseases.[1][2][3] Their activities span from neuroprotective effects relevant to Alzheimer's disease to anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these promising compounds, presenting key data and experimental methodologies to aid in future research and drug development endeavors.

Synthesis of 2-Arylbenzofuran Derivatives

The construction of the 2-arylbenzofuran core can be achieved through various synthetic strategies. The selection of a particular method often depends on the availability of starting materials and the desired substitution patterns on the benzofuran and aryl rings. Common methodologies include palladium/copper-catalyzed cross-coupling reactions, acid-catalyzed cyclizations, and one-pot multi-component reactions.[5][6][7]

A widely employed and versatile method is the Palladium/Copper-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[5] This approach allows for significant diversity in the final products. Another common route involves the O-alkylation of a substituted 2-hydroxybenzaldehyde with a methyl α-bromophenylacetate, which then undergoes cyclization to form the benzofuran ring.[1] Copper-catalyzed reactions are also utilized as a more cost-effective alternative to palladium-based methods.[5][6]

Biological Activities and Therapeutic Potential

2-Arylbenzofuran derivatives exhibit a remarkable spectrum of biological activities, making them attractive scaffolds for drug discovery.[2][3] The presence of multiple hydroxyl groups on the aromatic rings is often correlated with enhanced activity.[1]

-

Anti-Alzheimer's Disease Activity: Several analogs have been investigated as multi-target agents for Alzheimer's disease.[8] They have shown potent inhibitory activity against both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathology of the disease.[1] Kinetic studies have demonstrated that this inhibition can be reversible.[1] Furthermore, these compounds can inhibit the aggregation of amyloid-β (Aβ) fibrils and protect against Aβ-induced neurotoxicity.[8]

-

Antimicrobial Activity: The parent compound, this compound, isolated from Erythrina herbacea, has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[9] Other derivatives have also shown promising antibacterial and antifungal properties.[2][3][10] Structure-activity relationship studies suggest that a free hydroxyl group at the C-6 position is important for this activity.[10]

-

Anticancer Activity: Benzofuran derivatives have been evaluated for their anticancer potential, demonstrating the ability to inhibit the cell cycle and promote tumor regression.[2]

-

Anti-inflammatory and Antioxidant Activity: Certain 2-arylbenzofurans act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[4] They also possess significant antioxidant capabilities, such as scavenging free radicals.[11]

Quantitative Biological Data

The biological efficacy of these derivatives has been quantified in various assays. The data highlights their potential as potent inhibitors of key biological targets.

| Compound ID | Target | Assay Type | IC50 / Activity | Reference Compound | Reference IC50 | Source |

| Compound 20 | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.086 ± 0.01 µM | Donepezil | 0.085 ± 0.01 µM | [1] |

| Compound 20 | β-secretase (BACE1) | Enzyme Inhibition | Better than Baicalein | Baicalein | 0.087 ± 0.03 µM | [1] |

| Compound 8 | β-secretase (BACE1) | Enzyme Inhibition | Better than Baicalein | Baicalein | 0.087 ± 0.03 µM | [1] |

| Compound 19 | β-secretase (BACE1) | Enzyme Inhibition | Better than Baicalein | Baicalein | 0.087 ± 0.03 µM | [1] |

| Compounds 20, 21 | HEK-293, SH-SY5Y cells | Cytotoxicity | >90% cell survival | - | - | [1] |

Mechanism of Action

The diverse biological activities of 2-arylbenzofurans stem from their ability to interact with multiple molecular targets.

-

Neuroprotection: In the context of Alzheimer's disease, the primary mechanism involves the dual inhibition of AChE and BACE1. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine. By inhibiting BACE1, they reduce the production of amyloid-β peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.

-

Antimicrobial Effects: While the exact mechanism is not fully elucidated for all derivatives, it is believed that these compounds may disrupt bacterial cell membranes or interfere with essential enzymatic processes.

-

Anti-inflammatory Action: The anti-inflammatory effects are largely attributed to the selective inhibition of the COX-2 enzyme, which reduces the synthesis of prostaglandins, key mediators of inflammation.[4]

Experimental Protocols

General Synthesis: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization[5]

This protocol describes a general method for synthesizing 2-substituted benzofurans.

-

Reaction Setup: To a solution of an appropriate o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).

-

Reaction Execution: Stir the reaction mixture at reflux (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure benzofuran derivative.[5]

Biological Assay: Inhibition of Cellular Reactive Oxygen Species (ROS)[1]

This protocol details a method to assess the antioxidant capacity of the synthesized compounds.

-

Cell Culture: Plate model cells (e.g., SH-SY5Y) in a suitable multi-well plate and culture until they reach appropriate confluence.

-

Compound Treatment: Treat the cells with varying concentrations of the test 2-arylbenzofuran derivative for a specified period.

-

ROS Induction: Induce oxidative stress in the cells using an agent like H₂O₂. A control group without the inducer should be included.

-

Staining: Add DCFH-DA (2',7'-dichlorofluorescin diacetate) solution to the cells and incubate. DCFH-DA is a fluorescent probe that is oxidized to the highly fluorescent DCF in the presence of ROS.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Analysis: Calculate the percentage of ROS inhibition by comparing the fluorescence of the compound-treated group to the untreated, ROS-induced control group.

Conclusion and Future Directions

This compound derivatives and their analogs constitute a versatile and potent class of compounds with significant therapeutic potential. Their multi-target capabilities, particularly in the context of complex multifactorial diseases like Alzheimer's, make them highly valuable lead structures in drug discovery.[1][8] The synthetic accessibility of the 2-arylbenzofuran scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Lead Optimization: Systematic modification of the substitution patterns on both the benzofuran and the 2-aryl rings to enhance activity against specific targets and improve drug-like properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying their various biological activities.

-

In Vivo Studies: Evaluation of the most promising compounds in relevant animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

-

Exploration of New Therapeutic Areas: Given their broad range of activities, these compounds should be screened against other relevant disease targets.

The continued exploration of this chemical space is likely to yield novel and effective therapeutic agents for a variety of unmet medical needs.

References

- 1. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. 2-Arylbenzofuran-based molecules as multipotent Alzheimer's disease modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]

- 11. actascientific.com [actascientific.com]

In-Depth Technical Guide: Mechanism of Action of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran is a naturally occurring benzofuran derivative that has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its well-documented roles as a tyrosinase inhibitor and a potent antioxidant. This document synthesizes available quantitative data, details experimental methodologies for key assays, and presents visual representations of the relevant biological pathways and experimental workflows to support further research and development.

Core Mechanisms of Action

The primary mechanisms of action elucidated for this compound are its potent inhibition of the enzyme tyrosinase and its significant radical scavenging capabilities. These activities position the compound as a promising candidate for applications in dermatology, cosmetology, and potentially as a therapeutic agent against pathologies involving oxidative stress.

Tyrosinase Inhibition

This compound has been identified as a competitive inhibitor of mushroom tyrosinase, a key enzyme in the biosynthesis of melanin.[1] This inhibitory action directly impacts the production of melanin, making it a compound of interest for skin whitening and treating hyperpigmentation disorders.

-

Quantitative Data: The compound exhibits a half-maximal inhibitory concentration (IC50) of 5.2 µM against mushroom tyrosinase.[1]

-

Cellular Activity: In human melanoma (MNT-1) cells, a concentration of 37.3 µM was found to reduce melanin content by 50%.[1]

Antioxidant Activity

The compound demonstrates significant antioxidant potential through its ability to scavenge free radicals. This has been quantified using standard in vitro antioxidant assays, namely the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.

-

ABTS Radical Scavenging: The IC50 value for scavenging the ABTS radical is 11.0 µM .[1]

-

DPPH Radical Scavenging: The IC50 value for scavenging the DPPH radical is 42.7 µM .[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the biological activities of this compound.

Table 1: Tyrosinase Inhibition Data

| Parameter | Target | Value | Reference |

| IC50 | Mushroom Tyrosinase | 5.2 µM | [1] |

| Inhibition Type | Mushroom Tyrosinase | Competitive | [1] |

| Melanin Reduction | MNT-1 Human Melanoma Cells | 50% at 37.3 µM | [1] |

Table 2: Antioxidant Activity Data

| Assay | IC50 Value | Reference |

| ABTS Radical Scavenging | 11.0 µM | [1] |

| DPPH Radical Scavenging | 42.7 µM | [1] |

Signaling Pathways and Mechanisms

Inhibition of Melanogenesis

This compound's primary influence on signaling pathways is through its direct inhibition of tyrosinase, the rate-limiting enzyme in the melanogenesis cascade. By competitively binding to the active site of tyrosinase, it prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, thereby halting the production of melanin.

Radical Scavenging Mechanism

The antioxidant activity of this compound is attributed to its ability to donate a hydrogen atom from its hydroxyl groups to stabilize free radicals, such as DPPH and ABTS+. This process neutralizes the reactive oxygen species, preventing them from causing cellular damage.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures.

Mushroom Tyrosinase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of the compound on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

This compound

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and mushroom tyrosinase solution.

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding L-DOPA solution to each well.

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cellular Melanin Content Assay

Objective: To quantify the effect of the compound on melanin production in a cell-based model.

Materials:

-

MNT-1 human melanoma cells

-

Cell culture medium and supplements

-

This compound

-

NaOH solution

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Culture MNT-1 cells in appropriate cell culture flasks.

-

Seed the cells into 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

After treatment, wash the cells with phosphate-buffered saline (PBS) and harvest them.

-

Lyse the cell pellets with NaOH solution and heat to solubilize the melanin.

-

Measure the absorbance of the solubilized melanin at 405 nm.

-

Normalize the melanin content to the total protein concentration of each sample.

-

Calculate the percentage of melanin reduction compared to untreated control cells.

DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging capacity of the compound using the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

This compound

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare various concentrations of this compound.

-

In a 96-well plate, add the test compound solutions to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to a control without the test compound.

-

The IC50 value is determined from the dose-response curve.

ABTS Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of the compound using the ABTS radical cation.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol or ethanol

-

This compound

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate solution and allowing it to stand in the dark.

-

Dilute the ABTS•+ solution with methanol or ethanol to obtain a specific absorbance at 734 nm.

-

Prepare various concentrations of this compound.

-

In a 96-well plate, mix the test compound solutions with the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a defined period.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS radical scavenging activity based on the decrease in absorbance.

-

Determine the IC50 value from the dose-response curve.

Experimental Workflow Diagram

Antibacterial Activity

While some preliminary reports suggest that this compound possesses antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), detailed studies elucidating the specific mechanism of action are not extensively available in the current scientific literature. Further research is required to determine the molecular targets and pathways involved in its potential antibacterial effects.

Conclusion

This compound is a promising natural compound with well-defined mechanisms of action related to tyrosinase inhibition and antioxidant activity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore its therapeutic and cosmetic potential further. Future investigations should aim to fully characterize its antibacterial properties and explore its efficacy and safety in more complex biological systems.

References

An In-depth Technical Guide to 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran is a naturally occurring polyphenolic compound belonging to the benzofuran class of flavonoids.[1] First identified and isolated from the roots of the medicinal plant Erythrina herbacea, this compound has garnered interest for its potential therapeutic properties, particularly its antibacterial activity against multidrug-resistant pathogens.[1] This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, a plausible synthetic route, biological activities with available quantitative data, and detailed experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol | |

| Synonyms | This compound | [1] |

| CAS Number | 67736-22-5 | [1] |

| Molecular Formula | C₁₄H₁₀O₄ | [1] |

| Molecular Weight | 242.23 g/mol | [1] |

| Appearance | Not explicitly reported, likely a solid | |

| Melting Point | 192 - 194 °C (recrystallized from methanol) | [2] |

| Solubility | Soluble in methanol | [2] |

Synthesis

While a specific, detailed synthesis protocol for this compound has not been published, a plausible synthetic route can be devised based on established methods for the synthesis of 2-arylbenzofurans. One common and effective method involves the acid-catalyzed cyclization of a substituted 2-phenoxyacetophenone precursor.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from commercially available resorcinol and 2-bromo-1-(2,4-dihydroxyphenyl)ethan-1-one.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(2-Hydroxy-4-methoxyphenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one

-

To a solution of resorcinol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-bromo-1-(2,4-dihydroxyphenyl)ethan-1-one (1.0 eq) in acetone dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the intermediate product.

Step 2: Synthesis of this compound

-

To the intermediate from Step 1, add a strong acid such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).

-

Heat the reaction mixture to 80-100 °C for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water to precipitate the product.

-

Filter the precipitate, wash with water until neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain pure this compound.

Biological Activity

The primary biological activity reported for this compound is its antibacterial effect against methicillin-resistant Staphylococcus aureus (MRSA). While it is also classified as a flavonoid, a class of compounds known for antioxidant properties, specific antioxidant data for this compound is not currently available in the literature.

Antibacterial Activity

This compound was one of twelve compounds isolated from the roots of Erythrina herbacea and evaluated for its antibacterial activity against thirteen strains of MRSA.

Table 1: Antibacterial Activity of this compound against MRSA

| Compound | Organism | Activity | MIC (µg/mL) | Reference |

| This compound | Methicillin-Resistant Staphylococcus aureus (13 strains) | Antibacterial | Not explicitly stated in abstract for this specific compound |

Note: The abstract of the primary study by Tanaka et al. (2010) states that the isolated compounds were evaluated for antibacterial activity, but it highlights the potent bactericidal activity of a new compound, erybacin B. The specific Minimum Inhibitory Concentration (MIC) for this compound was not available in the abstract and the full text could not be accessed.

Experimental Protocols

Isolation of this compound from Erythrina herbacea

The following is a general workflow for the isolation of natural products, based on the information available from the study by Tanaka et al. (2010).

Caption: General workflow for the isolation and identification of the target compound.

Detailed Protocol:

-

Extraction: The finely powdered roots of E. herbacea (2.5 kg) were macerated with acetone at room temperature. The solvent was removed under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The residue was successively partitioned with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

Chromatographic Separation: The chloroform extract was subjected to silica gel column chromatography, eluting with a gradient of chloroform and acetone.

-

Further Purification: Fractions containing the target compound were further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound was established using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

Antibacterial Susceptibility Testing (General Protocol)

The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria, which is consistent with the methods used for evaluating natural products against MRSA.

-

Bacterial Strains: Thirteen strains of methicillin-resistant Staphylococcus aureus (MRSA) were used.

-

Inoculum Preparation: Bacterial strains were cultured in Mueller-Hinton broth (MHB). The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Microdilution Assay: The assay was performed in 96-well microtiter plates. The test compound was serially diluted in MHB.

-

Inoculation: Each well was inoculated with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plates were incubated at 37 °C for 18-24 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Mechanism of Action and Signaling Pathways

Currently, there is no specific information in the published literature regarding the molecular mechanism of action or the specific signaling pathways modulated by this compound. However, based on its chemical structure as a flavonoid and its observed antibacterial activity, some potential mechanisms can be hypothesized. Flavonoids are known to exert their antimicrobial effects through various mechanisms, including inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism.

Further research is required to elucidate the precise mechanism by which this compound inhibits the growth of MRSA.

Caption: Established and potential biological effects and mechanisms of action.

Conclusion and Future Directions

This compound is a natural product with demonstrated antibacterial activity against the clinically significant pathogen, MRSA. While its initial isolation and characterization have been reported, there remain significant opportunities for further research. Future studies should focus on:

-

Development of a robust and scalable synthetic route to enable further pharmacological investigation.

-

Comprehensive evaluation of its antibacterial spectrum against a wider range of Gram-positive and Gram-negative bacteria, including other drug-resistant strains.

-

Quantitative assessment of its antioxidant potential through standardized assays to determine its IC50 values.

-

Elucidation of its mechanism of action at the molecular level to identify its specific bacterial targets and any effects on host cell signaling pathways.

-

In vivo studies to evaluate its efficacy and safety in animal models of infection.

Addressing these research gaps will be crucial in determining the therapeutic potential of this compound as a lead compound for the development of new anti-infective agents.

References